3-ethoxy-N-(2-fluorobenzyl)benzamide
Overview
Description
3-ethoxy-N-(2-fluorobenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a derivative of benzamide and has been found to possess unique properties that make it a promising candidate for drug development.
Scientific Research Applications
3-ethoxy-N-(2-fluorobenzyl)benzamide has been widely studied for its potential applications in pharmaceutical research. This compound has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been shown to possess potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2-fluorobenzyl)benzamide is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of certain enzymes and receptors. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. It has also been shown to act on the dopamine system, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. This compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-ethoxy-N-(2-fluorobenzyl)benzamide is its potential applications in pharmaceutical research. This compound has been found to possess unique properties that make it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-ethoxy-N-(2-fluorobenzyl)benzamide. One possible direction is the development of new derivatives of this compound that possess improved solubility and bioavailability. Another direction is the investigation of the potential applications of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in pharmaceutical research.
Conclusion
This compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound has been found to possess antitumor, anti-inflammatory, and analgesic properties, and has potential applications in the treatment of neurological disorders. While there are limitations to the use of this compound in lab experiments, there are several future directions for its study that could lead to the development of new drugs and treatments.
properties
IUPAC Name |
3-ethoxy-N-[(2-fluorophenyl)methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-20-14-8-5-7-12(10-14)16(19)18-11-13-6-3-4-9-15(13)17/h3-10H,2,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVQRVANZSJLTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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